molecular formula C9H5Cl2N B11901869 3,4-Dichloroisoquinoline

3,4-Dichloroisoquinoline

Cat. No.: B11901869
M. Wt: 198.05 g/mol
InChI Key: AIHCYBZNYRQQNZ-UHFFFAOYSA-N
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Description

3,4-Dichloroisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are known for their structural similarity to quinolines, with the primary difference being the position of the nitrogen atom in the ring structure this compound is characterized by the presence of two chlorine atoms at the 3rd and 4th positions of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloroisoquinoline typically involves the chlorination of isoquinoline. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3rd and 4th positions.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of phosphorus oxychloride (POCl3) as a chlorinating agent in the presence of a suitable solvent can yield high-purity this compound. The process involves the reaction of isoquinoline with POCl3 under reflux conditions, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloroisoquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert this compound to its dihydro derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products:

Scientific Research Applications

3,4-Dichloroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dichloroisoquinoline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. Detailed studies are required to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

  • 1,3-Dichloroisoquinoline
  • 1,4-Dichloroisoquinoline
  • 3,6-Dichloroisoquinoline

Comparison: 3,4-Dichloroisoquinoline is unique due to the specific positioning of chlorine atoms, which influences its reactivity and interaction with other molecules. Compared to 1,3-Dichloroisoquinoline, it may exhibit different nucleophilic substitution patterns and biological activities. The presence of chlorine atoms at the 3rd and 4th positions also affects its electronic properties, making it distinct from other dichloroisoquinoline derivatives .

Properties

Molecular Formula

C9H5Cl2N

Molecular Weight

198.05 g/mol

IUPAC Name

3,4-dichloroisoquinoline

InChI

InChI=1S/C9H5Cl2N/c10-8-7-4-2-1-3-6(7)5-12-9(8)11/h1-5H

InChI Key

AIHCYBZNYRQQNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=C2Cl)Cl

Origin of Product

United States

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